molecular formula C7H15NO2 B15216748 6-Methyl-1,4-oxazocan-6-ol

6-Methyl-1,4-oxazocan-6-ol

Cat. No.: B15216748
M. Wt: 145.20 g/mol
InChI Key: YKISOKIIZPCIQW-UHFFFAOYSA-N
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Description

6-Methyl-1,4-oxazocan-6-ol is a heterocyclic compound that features an oxazocane ring, which is a seven-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,4-oxazocan-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1,4-oxazocane with hydroxylamine under acidic conditions to form the desired oxazocane ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,4-oxazocan-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazocane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazocane ring into more saturated derivatives.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazocane ketones or aldehydes, while reduction can produce more saturated oxazocane derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of oxazocane derivatives.

Scientific Research Applications

6-Methyl-1,4-oxazocan-6-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.

    Medicine: this compound derivatives have shown promise in medicinal chemistry for the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound can be used in the production of polymers and other materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-1,4-oxazocan-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-1,4-oxazepan-6-ol: Another heterocyclic compound with a similar structure but a different ring size.

    Oxazole derivatives: Compounds with a five-membered ring containing oxygen and nitrogen, which have different chemical properties and applications.

    Isoxazole derivatives: Similar to oxazole derivatives but with a different arrangement of atoms in the ring.

Uniqueness

6-Methyl-1,4-oxazocan-6-ol is unique due to its seven-membered oxazocane ring, which imparts distinct chemical and physical properties This structural feature allows for a wide range of chemical modifications and applications that are not possible with smaller or differently arranged heterocyclic compounds

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

6-methyl-1,4-oxazocan-6-ol

InChI

InChI=1S/C7H15NO2/c1-7(9)2-4-10-5-3-8-6-7/h8-9H,2-6H2,1H3

InChI Key

YKISOKIIZPCIQW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOCCNC1)O

Origin of Product

United States

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